molecular formula C20H20ClN3O2S B11501991 N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B11501991
M. Wt: 401.9 g/mol
InChI Key: BGMGUQRKYLYHJW-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves the reaction of 4-chlorophenyl isothiocyanate with morpholine and 4-methoxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with different functional groups.

Scientific Research Applications

N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The thiazole ring plays a crucial role in binding to the active sites of enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline stands out due to its unique combination of a thiazole ring with a morpholine moiety and a 4-methoxyaniline group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H20ClN3O2S/c1-25-18-8-6-17(7-9-18)22-20-24(23-10-12-26-13-11-23)19(14-27-20)15-2-4-16(21)5-3-15/h2-9,14H,10-13H2,1H3

InChI Key

BGMGUQRKYLYHJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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